Lipophilicity Shift: XLogP3 3.3 Versus Melatonin (1.6) – Implications for Membrane Permeability and CNS Distribution
The target compound exhibits a computed XLogP3 of 3.3, representing a 1.7 log-unit increase (approximately 50-fold higher partition coefficient) relative to melatonin (XLogP3 = 1.6) [1]. This lipophilicity elevation is driven by the replacement of the acetyl group with the larger, more hydrophobic 1-methyl-1H-indole-5-carboxamide moiety. In the context of CNS drug discovery, an XLogP3 of 3.3 places the compound in a range associated with enhanced passive membrane permeability compared with the relatively hydrophilic melatonin scaffold, while remaining below the threshold of ~5 that typically flags poor solubility and increased metabolic liability [2]. Ramelteon, a clinically approved MT1/MT2 agonist, has a reported logP of approximately 2.7, positioning the target compound between melatonin and ramelteon in lipophilicity but with a structurally distinct bis-indole architecture [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 (PubChem computed, Cactvs XLogP3 3.0 method) |
| Comparator Or Baseline | Melatonin: XLogP3 = 1.6; Ramelteon: logP ≈ 2.7 (literature) |
| Quantified Difference | ΔXLogP3 = +1.7 vs. melatonin (~50-fold higher theoretical partition coefficient); +0.6 vs. ramelteon |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm). Not experimentally measured logD/logP. |
Why This Matters
A 1.7 log-unit increase in predicted lipophilicity over melatonin indicates that this compound will exhibit substantially different pharmacokinetic behavior, including altered passive membrane permeability and tissue distribution, which must be accounted for when selecting a melatoninergic tool compound or lead scaffold for in vivo studies.
- [1] PubChem Compound Summaries for CID 71753588 (target compound) and CID 896 (melatonin). XLogP3 values computed by XLogP3 3.0 algorithm. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-13). View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. (General principles: logP 1–3 optimal for CNS drugs; logP >5 associated with poor developability.) View Source
- [3] Ramelteon (TAK-375). PubChem CID 208902. Computed logP ≈ 2.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/208902 (accessed 2026-05-13). View Source
